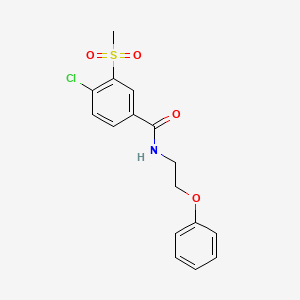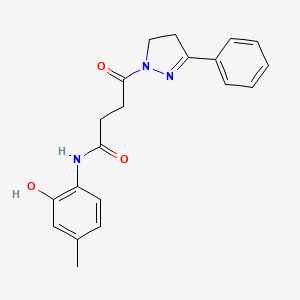![molecular formula C13H13N3O2 B7463235 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MDBP and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile is not fully understood. However, studies have shown that MDBP interacts with DNA and induces conformational changes that lead to the activation of the caspase pathway. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
MDBP has been found to have a wide range of biochemical and physiological effects. Studies have shown that MDBP can selectively bind to damaged DNA and emit fluorescence, making it a useful tool for DNA damage detection. In addition, MDBP has been found to induce apoptosis in cancer cells by activating the caspase pathway. MDBP has also been found to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the major advantages of using MDBP in lab experiments is its ability to selectively bind to damaged DNA and emit fluorescence. This makes it a useful tool for DNA damage detection. In addition, MDBP has been found to induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for further development as an anticancer agent.
One of the limitations of using MDBP in lab experiments is its potential toxicity. Studies have shown that MDBP can cause cytotoxicity in normal cells at high concentrations. In addition, the mechanism of action of MDBP is not fully understood, which makes it difficult to predict its potential side effects.
将来の方向性
There are several future directions for research on 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile. One area of research is the development of more efficient synthesis methods for large-scale production. Another area of research is the further investigation of the mechanism of action of MDBP and its potential side effects. In addition, more studies are needed to explore the potential applications of MDBP in other fields, such as drug delivery and imaging. Finally, the development of new derivatives of MDBP with improved properties and efficacy is also an area of interest for future research.
Conclusion
In conclusion, 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile is a chemical compound that has been extensively studied for its potential applications in various fields. Its ability to selectively bind to damaged DNA and emit fluorescence makes it a useful tool for DNA damage detection. In addition, MDBP has been found to induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for further development as an anticancer agent. However, more research is needed to fully understand the mechanism of action of MDBP and its potential side effects.
合成法
The synthesis of 3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile involves the reaction of 2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole with acrylonitrile in the presence of a base. The reaction is carried out under reflux conditions and yields the desired product in good yield. This synthesis method has been optimized and can be easily scaled up for large-scale production.
科学的研究の応用
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of DNA damage. MDBP has been found to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for DNA damage detection.
Another area of research is the use of MDBP as a potential anticancer agent. Studies have shown that MDBP induces apoptosis in cancer cells by activating the caspase pathway. In addition, MDBP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
特性
IUPAC Name |
3-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-15-10-7-12-13(18-6-5-17-12)8-11(10)16(9)4-2-3-14/h7-8H,2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVJSXKURPTYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1CCC#N)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)
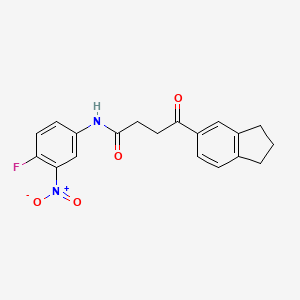
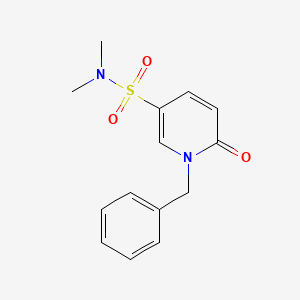

![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7463189.png)
![[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7463195.png)
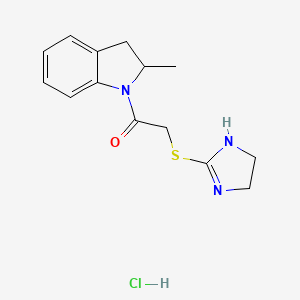
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)
